molecular formula C17H27NO6 B5031465 N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid

N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid

Cat. No.: B5031465
M. Wt: 341.4 g/mol
InChI Key: IMOVHEHIJGAACP-UHFFFAOYSA-N
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Description

N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is a complex organic compound that combines an amine with an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid typically involves multiple steps. The initial step often includes the preparation of the intermediate compounds, such as 3-methylphenoxyethanol and butan-1-amine. These intermediates are then subjected to etherification and amination reactions under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine
  • N-[2-(2-(4-methylphenoxy)ethoxy)ethyl]butan-1-amine
  • N-[2-(2-(2-methylphenoxy)ethoxy)ethyl]butan-1-amine

Uniqueness

N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is unique due to the presence of the 3-methylphenoxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.C2H2O4/c1-3-4-8-16-9-10-17-11-12-18-15-7-5-6-14(2)13-15;3-1(4)2(5)6/h5-7,13,16H,3-4,8-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOVHEHIJGAACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOCCOC1=CC=CC(=C1)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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